Solid-State Hydrogen-Bonding Architecture: Water-Inserted Dimer vs. Trimesic Acid‘s Chicken-Wire Network
Single-crystal X-ray diffraction reveals that 2-bromobenzene-1,3,5-tricarboxylic acid (1) crystallizes as a 1:1 inclusion compound with water, forming a unique water-inserted dimer motif [1]. In contrast, unsubstituted trimesic acid (TMA) forms a well-known planar ‘chicken-wire‘ network via centrosymmetric dimerization of its carboxylic acid groups [2]. The bromine substituent forces the third carboxylic acid out of the mean molecular plane, which is the structural origin of this distinct hydrogen-bonding pattern [1].
| Evidence Dimension | Solid-state hydrogen-bonding motif |
|---|---|
| Target Compound Data | Water-inserted dimer featuring graph set R22(8) and R44(12) motifs. |
| Comparator Or Baseline | Trimesic acid (TMA): Planar 'chicken-wire' network formed by centrosymmetric dimerization. |
| Quantified Difference | Formation of a water-inserted dimer structure (R44(12) motif) vs. the classic TMA network. |
| Conditions | Single-crystal X-ray diffraction at 100 K; compound crystallized as a 1:1 inclusion compound with water. |
Why This Matters
This distinct supramolecular architecture directly impacts the porosity and guest-interaction properties of MOFs synthesized with this linker, offering a different structure-property profile than TMA-based frameworks.
- [1] Münch, A. S., Katzsch, F., Gruber, T., & Mertens, F. O. R. L. (2014). Spectroscopic, thermal and single crystal structure investigations of 2-bromotrimesic acid and its trimethyl ester analogue. Journal of Molecular Structure, 1074, 542-548. View Source
- [2] Duchamp, D. J., & Marsh, R. E. (1969). The crystal structure of trimesic acid (benzene-1,3,5-tricarboxylic acid). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 25(1), 5-19. View Source
